molecular formula C52H49N5O5 B601540 (1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol CAS No. 142217-78-5

(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol

Cat. No. B601540
CAS RN: 142217-78-5
M. Wt: 824.00
InChI Key:
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Description

The compound “(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol” is a complex organic molecule with the molecular formula C52H49N5O5 . It is a white or off-white crystalline powder .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It includes a purine ring, which is a type of heterocyclic aromatic ring that is a key component of many biological molecules. Attached to this ring are several benzyloxy groups, which are aromatic ethers, and a diphenylmethylamino group, which is a type of amine. The molecule also includes a cyclopentanol ring, which is a type of cycloalkane with a hydroxyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a complex organic molecule, it would likely have a relatively high molecular weight. Its solubility would depend on the specific solvent, but given its structure, it might be expected to be more soluble in organic solvents than in water .

Scientific Research Applications

Synthesis and Applications

  • Synthesis of Key Intermediates : This compound has been synthesized as a key intermediate for entecavir, a medication used in the treatment of hepatitis B virus (HBV) infection. The process involves steps like epoxidation, benzyl protection, and oxidation, aiming for industrial-scale production due to its lower cost and suitability for large-scale manufacturing Shan Weiguang, 2013.

  • Development of Antiviral Agents : Research has focused on the synthesis of purine nucleoside analogues derived from carbocyclic structures, which are crucial for developing antiviral agents. This involves transforming the compound into different intermediates, highlighting its versatility in pharmaceutical synthesis H. Hřebabecký, M. Masojídková, A. Holý, 2004.

  • Creation of Novel Scaffolds : The compound is used to create new scaffolds like spirobicycloimidazoline, potentially inhibiting glycosidases. This research indicates its utility in developing specific enzyme inhibitors, showing the compound's potential in creating innovative pharmaceuticals Tatsuto Nakahara, N. Okamoto, Katsuhiko Suzuki, Osamu Kanie, 2008.

  • Potential in Cancer Treatment : There's research exploring its derivatives' anti-cancer properties, specifically against bone cancer. This indicates its potential in oncology, particularly in the synthesis of compounds with therapeutic applications in cancer treatment G. Lv, D. Zhang, D. Wang, L. Pan, Y. Liu, 2019.

  • Application in PET Imaging Agents : It's also been explored for developing PET imaging agents for the DNA repair protein O6-alkylguanine-DNA alkyltransferase in breast cancer. This suggests its utility in diagnostic imaging, particularly in identifying and monitoring cancerous growths Q. Zheng, Xuan Liu, X. Fei, Ji‐Quan Wang, D. Ohannesian, L. Erickson, K. Stone, G. Hutchins, 2003.

Safety and Hazards

Without specific safety data, it’s difficult to provide a comprehensive analysis of the potential hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of interest could include exploring its synthesis in more detail, investigating its physical and chemical properties, studying its mechanism of action, and assessing its safety profile .

properties

IUPAC Name

(1S,2S,3S,5S)-5-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-phenylmethoxypurin-9-yl]-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H49N5O5/c1-59-43-29-27-42(28-30-43)52(40-23-13-5-14-24-40,41-25-15-6-16-26-41)56-51-54-49-47(50(55-51)62-34-39-21-11-4-12-22-39)53-36-57(49)45-31-46(61-33-38-19-9-3-10-20-38)44(48(45)58)35-60-32-37-17-7-2-8-18-37/h2-30,36,44-46,48,58H,31-35H2,1H3,(H,54,55,56)/t44-,45+,46+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWZEFPIJWNPCO-ABKHIKNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7O)COCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7C[C@@H]([C@H]([C@@H]7O)COCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H49N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol
Reactant of Route 2
(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol
Reactant of Route 3
Reactant of Route 3
(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol
Reactant of Route 4
(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol
Reactant of Route 5
(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol
Reactant of Route 6
(1S,2S,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol

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